Cas no 1885-32-1 (2-Amino-3-methylbenzamide)

2-Amino-3-methylbenzamide is a substituted benzamide derivative with the molecular formula C₈H₁₀N₂O. This compound features an amino group and a methyl group on the benzene ring, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural properties enable use in the preparation of heterocyclic compounds, agrochemicals, and active pharmaceutical ingredients (APIs). The presence of both amino and amide functional groups allows for further derivatization, enhancing its utility in medicinal chemistry research. With a well-defined purity profile and stability under standard conditions, 2-Amino-3-methylbenzamide is a reliable reagent for specialized synthetic pathways. Proper handling and storage are recommended to maintain its integrity.
2-Amino-3-methylbenzamide structure
2-Amino-3-methylbenzamide structure
商品名:2-Amino-3-methylbenzamide
CAS番号:1885-32-1
MF:C8H10N2O
メガワット:150.1778
MDL:MFCD04034517
CID:118179
PubChem ID:14221807

2-Amino-3-methylbenzamide 化学的及び物理的性質

名前と識別子

    • 2-Amino-3-methylbenzamide
    • Benzamide,2-amino-3-methyl-
    • 2-Amino-3-methyl-benzamid
    • 2-Amino-3-methyl-benzoesaeure-amid
    • 2-amino-3-methyl-benzoic acid amide
    • 3-Methyl-2-aminobenzamide
    • 3-methylanthranilamide
    • Benzamide,2-amino-3-methyl
    • Benzamide, 2-amino-3-methyl- (9CI)
    • Benzamide, 2-amino-3-methyl-
    • 2-amino-3-methyl-benzamide
    • FEBQTMQGJXZYKX-UHFFFAOYSA-N
    • NE28044
    • AK113423
    • ST2409478
    • BAA88532
    • C73608
    • SB76239
    • EN300-29544
    • SY107944
    • MFCD04034517
    • BS-13423
    • Z135897518
    • CS-0153438
    • AKOS000129958
    • 1885-32-1
    • SCHEMBL158431
    • DTXSID10557575
    • 2-Amino-3-methyl-benzoesaeure-amid;
    • DTXCID80508357
    • MDL: MFCD04034517
    • インチ: 1S/C8H10N2O/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,9H2,1H3,(H2,10,11)
    • InChIKey: FEBQTMQGJXZYKX-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1N([H])[H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 150.07900
  • どういたいしつりょう: 150.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 69.1

じっけんとくせい

  • PSA: 69.11000
  • LogP: 1.95760

2-Amino-3-methylbenzamide セキュリティ情報

2-Amino-3-methylbenzamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-Amino-3-methylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A42070-5g
2-Amino-3-methylbenzamide
1885-32-1 97%
5g
¥1019.0 2023-09-09
Enamine
EN300-29544-0.05g
2-amino-3-methylbenzamide
1885-32-1 95.0%
0.05g
$33.0 2025-03-19
Enamine
EN300-29544-2.5g
2-amino-3-methylbenzamide
1885-32-1 95.0%
2.5g
$241.0 2025-03-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A42070-25g
2-Amino-3-methylbenzamide
1885-32-1 97%
25g
¥3632.0 2023-09-09
eNovation Chemicals LLC
D753469-10g
Benzamide, 2-amino-3-methyl-
1885-32-1 97%
10g
$425 2023-09-04
Apollo Scientific
OR908166-5g
2-Amino-3-methylbenzamide
1885-32-1 97%
5g
£126.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1224078-1g
2-Amino-3-methylbenzamide
1885-32-1 98%
1g
¥392 2023-04-15
Apollo Scientific
OR908166-1g
2-Amino-3-methylbenzamide
1885-32-1 97%
1g
£26.00 2025-02-20
Apollo Scientific
OR908166-25g
2-Amino-3-methylbenzamide
1885-32-1 97%
25g
£484.00 2025-02-20
eNovation Chemicals LLC
D753469-1g
Benzamide, 2-amino-3-methyl-
1885-32-1 97%
1g
$80 2024-06-07

2-Amino-3-methylbenzamide 合成方法

2-Amino-3-methylbenzamide 関連文献

2-Amino-3-methylbenzamideに関する追加情報

Introduction to 2-Amino-3-methylbenzamide (CAS No. 1885-32-1)

2-Amino-3-methylbenzamide, also known by its CAS number 1885-32-1, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes an amino group and a methyl group attached to a benzamide framework. The combination of these functional groups imparts distinct chemical and biological properties, making 2-Amino-3-methylbenzamide a valuable candidate for various applications, particularly in drug discovery and development.

The molecular formula of 2-Amino-3-methylbenzamide is C9H10N2O, with a molecular weight of approximately 166.18 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be an important consideration in formulation and delivery strategies.

In recent years, the study of 2-Amino-3-methylbenzamide has been driven by its potential therapeutic applications. Research has focused on its biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. One notable study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Beyond its anti-inflammatory effects, 2-Amino-3-methylbenzamide has also shown promise in cancer research. A study conducted by the National Cancer Institute demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action involves the modulation of key signaling pathways such as the PI3K/Akt pathway and the MAPK/ERK pathway. These findings suggest that 2-Amino-3-methylbenzamide could be developed into a novel therapeutic agent for cancer treatment.

The pharmacokinetic properties of 2-Amino-3-methylbenzamide have also been extensively studied. Research indicates that the compound has good oral bioavailability and a favorable pharmacokinetic profile, which are crucial factors for drug development. Additionally, preclinical studies have shown that it exhibits low toxicity and good safety margins, further supporting its potential as a therapeutic agent.

In terms of synthetic methods, several routes have been developed to produce 2-Amino-3-methylbenzamide. One common approach involves the reaction of 3-methylbenzoic acid with ammonia or an amine derivative under appropriate conditions. Another method involves the condensation of 2-aminoanisole with carboxylic acid derivatives. These synthetic strategies provide flexibility in large-scale production and can be optimized for cost-effectiveness and environmental sustainability.

The future prospects for 2-Amino-3-methylbenzamide are promising. Ongoing clinical trials are evaluating its efficacy and safety in treating various conditions, including chronic pain and neurodegenerative diseases. Additionally, researchers are exploring combination therapies involving 2-Amino-3-methylbenzamide with other drugs to enhance therapeutic outcomes.

In conclusion, 2-Amino-3-methylbenzamide (CAS No. 1885-32-1) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for developing new therapeutic agents. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the scientific community.

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